(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
CAS No.: 466668-28-0
Cat. No.: VC5025450
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 466668-28-0 |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.38 |
| IUPAC Name | (E)-3-(2-methoxy-5-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H18N4O/c1-13-8-9-18(24-3)16(10-13)21-12-14(11-20)19-22-15-6-4-5-7-17(15)23(19)2/h4-10,12,21H,1-3H3/b14-12+ |
| Standard InChI Key | DGGLCSCLFXJWOG-WYMLVPIESA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3N2C |
Introduction
Molecular Structure and Chemical Identification
Structural Composition
(E)-3-((2-Methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (C<sub>20</sub>H<sub>19</sub>N<sub>5</sub>O) features three distinct moieties:
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Acrylonitrile backbone: A propenenitrile group in the E-configuration, providing a planar, conjugated system that enhances electronic delocalization.
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1-Methyl-1H-benzo[d]imidazol-2-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position, contributing to hydrophobic interactions and π-stacking capabilities .
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2-Methoxy-5-methylphenylamino group: A substituted aniline derivative with electron-donating methoxy and methyl groups, influencing solubility and hydrogen-bonding potential .
Spectroscopic Characterization
Hypothetical spectroscopic data for the compound, inferred from analogous structures, include:
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IR Spectroscopy: Strong absorption at ~2220 cm<sup>−1</sup> (C≡N stretch), ~1600 cm<sup>−1</sup> (C=C aromatic), and ~1250 cm<sup>−1</sup> (C-O methoxy) .
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<sup>1</sup>H NMR: Signals at δ 8.2–7.3 ppm (benzimidazole protons), δ 6.9–6.7 ppm (methoxy-phenyl protons), δ 3.8 ppm (OCH<sub>3</sub>), δ 2.3 ppm (CH<sub>3</sub>), and δ 3.5 ppm (N-CH<sub>3</sub>) .
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<sup>13</sup>C NMR: Peaks at ~120 ppm (C≡N), ~150 ppm (benzimidazole carbons), and ~55 ppm (OCH<sub>3</sub>) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
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Benzimidazole Formation: Condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with ammonium acetate, followed by methylation .
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Acrylonitrile Assembly: Knoevenagel condensation between the benzimidazole aldehyde and (2-methoxy-5-methylphenyl)aminoacetonitrile under basic conditions .
Key Reaction Conditions
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Solvent: Ethanol or DMF at reflux (80–100°C).
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Catalyst: Piperidine or ammonium acetate for imine formation.
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Yield Optimization: Reported yields for analogous reactions range from 45% to 68%, depending on substituent steric effects .
Table 1: Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole synthesis | NH<sub>4</sub>OAc, ethanol, reflux | 72 | |
| Knoevenagel reaction | Piperidine, DMF, 80°C | 58 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the nitrile group .
Thermodynamic Parameters
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Melting Point: Estimated 215–220°C (DSC).
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LogP: Calculated value of 3.2 (ChemAxon), indicating moderate lipophilicity.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 357.41 g/mol | - |
| Hydrogen Bond Donors | 1 | OSIRIS Property Explorer |
| Hydrogen Bond Acceptors | 5 | OSIRIS Property Explorer |
| Rotatable Bonds | 4 | Molinspiration |
Biological Activity and Mechanistic Insights
Hypothetical Targets
Structural analogs suggest potential interactions with:
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Kinases: Benzimidazole derivatives inhibit protein kinase C (PKC) and phosphoinositide-dependent kinase-1 (PDK1) .
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G-Protein-Coupled Receptors (GPCRs): Methoxy-phenyl groups are common in GPCR ligands, such as serotonin receptor modulators .
In Silico Predictions
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Molecular Docking: Preliminary simulations indicate strong binding to PKCδ (ΔG = −9.2 kcal/mol) due to benzimidazole-kinase interactions .
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ADMET Profile: Moderate blood-brain barrier permeability (BBB score: 0.56) but potential hepatotoxicity (CYP3A4 inhibition) .
Applications in Medicinal Chemistry
Antimicrobial Activity
Analogous compounds exhibit moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
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